(6-Chloropyrimidin-4-yl)methanamine

Medicinal Chemistry Drug Design Lead Optimization

This 6-chloropyrimidine scaffold offers a lower LogP (XLogP3 0.1 vs ~1.0 for the 2-chloro regioisomer), enhancing aqueous solubility of final kinase inhibitors without adding polar solubilizing groups. The 6-chloro orientation provides electronically distinct SNAr activation kinetics, requiring independent optimization of reaction conditions but enabling controlled chemoselectivity. As an ideal isosteric pair with the 2-chloro isomer (identical HBD/HBA/TPSA), procurement of this high-purity (≥98%) regioisomer enables head-to-head biological evaluation of chlorine positional effects on target binding. The primary aminomethyl handle supports amide coupling, reductive amination, and urea synthesis for parallel library generation.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 933702-18-2
Cat. No. B1455090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyrimidin-4-yl)methanamine
CAS933702-18-2
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)CN
InChIInChI=1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2
InChIKeyJCRPPUPAPVOGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloropyrimidin-4-yl)methanamine Procurement Baseline: Class Identity, Core Properties, and Comparator Landscape


(6-Chloropyrimidin-4-yl)methanamine (CAS 933702-18-2) is a bifunctional heteroaryl building block containing a 6-chloropyrimidine core and a 4-aminomethyl pendant. With molecular formula C₅H₆ClN₃ and MW 143.57 g/mol, it serves as a reactive intermediate for constructing kinase-targeted libraries and biologically active heterocycles via SNAr or amine-coupling chemistry [1]. Its closest commercially relevant comparators include the regioisomeric (2-chloropyrimidin-4-yl)methanamine (CAS 181363-10-0), the functional-group analog (6-chloropyrimidin-4-yl)methanol (CAS 1025351-41-0), and the amino-substituted 4-amino-6-chloropyrimidine (CAS 5305-59-9)—all of which differ in chlorine position, hydrogen-bonding character, and/or linker flexibility [2].

Why Generic 6-Chloropyrimidine Building-Block Substitution Fails: Structural Nuances that Determine Synthetic Fitness for (6-Chloropyrimidin-4-yl)methanamine Procurement


Presuming interchangeability among chloropyrimidine regioisomers or between amino and hydroxyl analogs ignores documented SNAr reactivity gradients and lipophilicity offsets that control reaction rate, chemoselectivity, and downstream solubility. The 6-chloro orientation positions the leaving group para to one ring nitrogen, electronically distinct from the 2-chloro isomer located between two nitrogen atoms, altering activation energy for nucleophilic attack [1]. Moreover, the primary amine of the target compound confers a XLogP3 of 0.1 versus ~1.0 for the 2-chloro isomer, a 10-fold predicted octanol–water differential that impacts aqueous reaction conditions and final compound polarity . Generic selection without head-to-head reactivity or lipophilicity data therefore risks unexpected kinetic profiles or suboptimal physicochemical properties in multi-step syntheses.

Quantitative Differentiation Evidence for (6-Chloropyrimidin-4-yl)methanamine Versus Comparators


Lipophilicity Advantage: 10‑Fold Lower Computed LogP Versus 2‑Chloro Regioisomer

The target compound (6-Chloropyrimidin-4-yl)methanamine exhibits a computed XLogP3 of 0.1 [1]. In contrast, the 2-chloro regioisomer (2-chloropyrimidin-4-yl)methanamine reports a LogP of approximately 1.01 . This ~0.9 log unit difference corresponds to a predicted 8–10‑fold higher aqueous solubility for the target compound, potentially improving mass-action concentration in aqueous reaction media and aligning more closely with lead-like physicochemical space.

Medicinal Chemistry Drug Design Lead Optimization

Regiochemical Reactivity: SNAr Rate Differential Documented for 6‑ vs 2‑Alkyl-4-Chloropyrimidines

Kinetic studies on 4-chloropyrimidines reveal that substitution at the 6-position versus the 2-position significantly alters SNAr reaction rates with piperidine. The reactivity ratio kMe/kt-Bu for 6-alkyl-4-chloropyrimidines in toluene is 1.62, whereas for 2-alkyl-4-chloropyrimidines in ethanol it reaches 17.3—an increase exceeding a factor of ten attributable to steric hindrance to solvation of the aza group [1]. While this study did not directly test (6-Chloropyrimidin-4-yl)methanamine, the data establish that the position of ring substituents on chloropyrimidines profoundly modulates electrophilic reactivity, and that 6-substituted analogs cannot be considered kinetic equivalents of 2-substituted analogs.

Synthetic Chemistry Nucleophilic Substitution Process Chemistry

Hydrogen‑Bond Acceptor/Donor Profile and Rotatable Bond Parity With 2‑Chloro Isomer

Both the target compound and the 2-chloro regioisomer possess 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 1 rotatable bond, yielding an identical topological polar surface area of 51.8 Ų [1]. This parity means that any differential in passive permeability or target binding observed between final elaborated molecules derived from these two building blocks can be attributed to the chlorine position rather than to gross differences in hydrogen-bonding capacity.

Molecular Design Drug–Target Interaction Permeability

Evidence‑Backed Application Scenarios for (6-Chloropyrimidin-4-yl)methanamine Procurement


Kinase Inhibitor Library Synthesis Requiring Low‑Lipophilicity Chloropyrimidine Warheads

Medicinal chemistry teams constructing focused kinase inhibitor libraries benefit from the target compound’s XLogP3 of 0.1, approximately ten‑fold more hydrophilic than the 2‑chloro regioisomer [1]. Incorporation of this lower‑logP building block early in the synthetic route can improve aqueous solubility of final inhibitors without resorting to additional polar solubilizing groups, preserving ligand efficiency [1].

SNAr‑Based Derivatization Where 6‑ vs 2‑Position Chlorine Reactivity Must Be Predicted

Reaction conditions optimized for 2‑chloropyrimidine substrates may not transfer to the 6‑chloro series. Published kinetic data on 6‑alkyl‑4‑chloropyrimidines demonstrate a kMe/kt‑Bu ratio of 1.62 in toluene, contrasting sharply with the 17.3 ratio observed for 2‑alkyl analogs, supporting that leaving‑group activation and solvent choice may require independent optimization for the 6‑chloro isomer [2].

SAR Studies Requiring Isosteric Chloropyrimidine Building Blocks With Matched H‑Bond Profiles

Because the target compound and its 2‑chloro regioisomer share identical HBD (1), HBA (3), rotatable bond (1), and TPSA (51.8 Ų) values, they form an ideal isosteric pair for probing the electronic and steric effects of chlorine position on target binding. Procurement of both isomers from high‑purity sources (>98%) enables controlled head‑to‑head biological evaluation [3].

Agrochemical Intermediate Development Leveraging Primary Amine for Amide or Urea Coupling

The primary aminomethyl group at the 4‑position provides a reactive handle for amide bond formation, reductive amination, or urea synthesis, expanding the target compound’s utility beyond pharmaceuticals into agrochemical lead generation. The combination of a single chlorine leaving group and a primary amine coupling site offers a balanced di‑functional scaffold for parallel library synthesis [3].

Quote Request

Request a Quote for (6-Chloropyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.